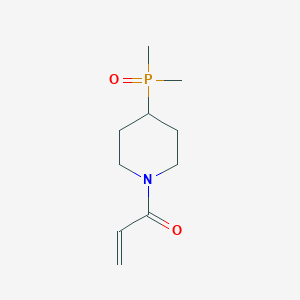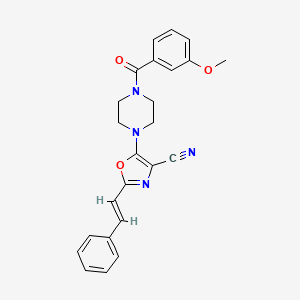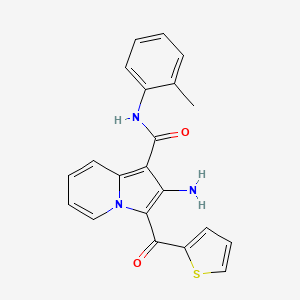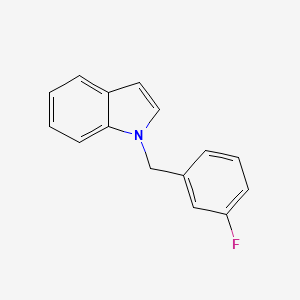
1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one, also known as NPP-1, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a phosphoramidate derivative of propenone, which is synthesized through a straightforward reaction between 4-dimethylaminopyridine and diethyl phosphoramidate. In
Mécanisme D'action
The mechanism of action of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the interaction of the compound with metal ions and amyloid-beta peptides. This compound has been shown to bind selectively to copper and zinc ions, which are known to be involved in the formation of amyloid-beta aggregates. By binding to these ions, this compound may prevent the aggregation of amyloid-beta peptides and reduce their toxicity.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been shown to penetrate the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. In addition, this compound has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one is its ease of synthesis, which makes it readily available for scientific research applications. Additionally, this compound has high selectivity and sensitivity for metal ions, which makes it a valuable tool for the detection of these ions in biological samples. However, one of the limitations of this compound is its lack of water solubility, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, the development of water-soluble derivatives of this compound may expand its potential applications in biological systems.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its ease of synthesis, high selectivity and sensitivity for metal ions, and potential therapeutic applications make it a valuable tool for scientific research. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one involves the reaction of 4-dimethylaminopyridine with diethyl phosphoramidate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, due to its high selectivity and sensitivity. Additionally, this compound has been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a crucial role in the pathogenesis of the disease.
Propriétés
IUPAC Name |
1-(4-dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO2P/c1-4-10(12)11-7-5-9(6-8-11)14(2,3)13/h4,9H,1,5-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMSXEYRJIBKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2620578.png)
![Methyl 4-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2620581.png)


![5-(3-chloro-4-methylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2620585.png)
![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 2-methyloctanoate](/img/structure/B2620588.png)


![tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate](/img/structure/B2620592.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide](/img/structure/B2620596.png)
![7-Hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620597.png)
![methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620598.png)